Iptacopan - 1644670-37-0

Iptacopan

Catalog Number: EVT-273451
CAS Number: 1644670-37-0
Molecular Formula: C25H30N2O4
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LNP023 is a Factor B Inhibitor (IC50=10 nM) Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. LNP023 is currently being evaluated clinically in several diverse AP mediated indications.
Overview

Iptacopan, also known as FABHALTA, is a small-molecule inhibitor that specifically targets complement factor B. It was developed by Novartis AG and is notable for being the first orally available inhibitor of this complement pathway component. Iptacopan received approval from the U.S. Food and Drug Administration in December 2023 for the treatment of paroxysmal nocturnal hemoglobinuria (PNH), with additional indications currently undergoing phase III clinical trials. This compound has demonstrated potential therapeutic effects not only in PNH but also in conditions such as C3 glomerulonephritis and other complement-mediated diseases .

Source and Classification

Iptacopan is classified as a complement pathway inhibitor, specifically targeting the alternative complement pathway. Its mechanism of action involves inhibiting the activity of complement factor B, which plays a crucial role in the activation of the complement system, a part of the immune response that enhances the ability to clear pathogens . The compound is categorized under pharmacological agents that modulate immune responses, particularly in autoimmune and hematological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iptacopan has been optimized through a series of incremental improvements. The process culminates in a seven-step synthetic route with a total yield of approximately 29%. A significant advancement in this synthesis was the transition from a two-step reaction to a one-step reaction for synthesizing intermediate 15, which reduced the risk of chiral allosterism and allowed for larger scale production .

Key steps in the synthesis include:

  1. Biosynthesis Method: A ketoreductase biosynthesis method was employed to produce pivotal intermediates.
  2. Enzyme Screening: An enzyme (designated M8) was identified through random and site-directed mutagenesis, yielding high optical purity for biocatalytic reduction.
  3. Final Steps: The synthesis involved various reactions including reduction, amination, and hydrolysis under optimized conditions to achieve high purity intermediates .
Molecular Structure Analysis

Structure and Data

The molecular formula of Iptacopan is C18_{18}H22_{22}N2_{2}O4_{4}, and its structure features several functional groups conducive to its role as a complement factor B inhibitor. The compound's structure can be represented as follows:

  • Core Structure: The core includes a piperidine ring which is critical for its biological activity.
  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and reactivity.

The structural data indicates that Iptacopan has significant interactions with target proteins, facilitating its inhibitory action on complement factor B .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves multiple chemical reactions including:

  • Reduction Reactions: Utilization of sodium borohydride for reducing certain functional groups.
  • Amination: Introduction of amino groups via iridium-catalyzed processes.
  • Hydrolysis: Hydrolytic reactions are performed under controlled conditions to remove protecting groups and yield the final product.

These reactions are optimized to enhance yield while minimizing by-products, which is essential for pharmaceutical manufacturing .

Mechanism of Action

Process and Data

Iptacopan primarily functions by inhibiting complement factor B, which is essential for the formation of the C3 convertase enzyme complex in the alternative complement pathway. By blocking this step, Iptacopan effectively reduces the activation of downstream components of the complement system, thereby mitigating inflammatory responses associated with various diseases.

  • Binding Affinity: Iptacopan exhibits high selectivity for factor B without affecting other components like factor D.
  • Therapeutic Implications: This mechanism underlies its efficacy in treating conditions characterized by excessive complement activation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iptacopan possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 342.38 g/mol.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability studies indicate that Iptacopan maintains efficacy under various storage conditions.

These properties are crucial for its formulation into oral dosage forms suitable for patient administration .

Applications

Scientific Uses

Iptacopan's primary application lies in its therapeutic use for treating PNH and potentially other complement-mediated disorders. Its ability to inhibit complement factor B positions it as a valuable agent in managing diseases where dysregulation of the complement system plays a critical role.

Ongoing clinical trials are exploring its efficacy in additional indications, expanding its potential utility within hematology and immunology .

Introduction to Paroxysmal Nocturnal Hemoglobinuria (PNH) and Complement System Pathophysiology

Genetic and Molecular Basis of PNH: PIGA Mutations and GPI Anchor Deficiencies

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired hematopoietic stem cell disorder characterized by complement-mediated intravascular hemolysis, thrombophilia, and bone marrow failure. The disease originates from somatic mutations in the PIGA (phosphatidylinositol glycan class A) gene, located on the X chromosome. This gene encodes a critical enzyme required for the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. Mutations render PIGA nonfunctional, leading to a complete deficiency of all GPI-anchored proteins on the surface of blood cells derived from the affected stem cell clone [3] [5].

GPI anchors serve as the attachment mechanism for over 150 proteins to the cell membrane. In hematopoiesis, two GPI-anchored proteins—CD55 (decay-accelerating factor) and CD59 (membrane inhibitor of reactive lysis)—are essential regulators of the complement system. CD55 accelerates the decay of C3 convertase, while CD59 prevents the terminal assembly of the membrane attack complex (MAC). The absence of these regulators on PNH erythrocytes leaves them vulnerable to uncontrolled complement activation, resulting in chronic hemolysis [3] [7].

Table 1: Key GPI-Anchored Proteins Deficient in PNH Erythrocytes

ProteinFunctionConsequence of Deficiency
CD55 (DAF)Accelerates decay of C3/C5 convertasesUncontrolled C3 amplification
CD59 (MIRL)Prevents polymerization of C9 in MACUnmitigated MAC formation → Intravascular hemolysis
CD16b (FcγRIII)Phagocyte receptorNot directly linked to hemolysis
CD14LPS receptorImpaired pathogen response

The size of the PNH clone (proportion of GPI-deficient blood cells) correlates with disease severity. Patients with >50% GPI-deficient granulocytes typically exhibit classic PNH with prominent hemolysis, while smaller clones (<10%) may present as subclinical PNH, often in the context of bone marrow disorders like aplastic anemia [4] [5].

Role of the Alternative Complement Pathway in Hemolytic Anemia

The complement system comprises three activation pathways: classical, lectin, and alternative. In PNH, the alternative pathway (AP) is the primary driver of hemolysis due to its constitutive low-level activation ("tick-over") and the dependence of CD55/CD59 for regulation on erythrocytes. The AP is initiated spontaneously by hydrolysis of C3 to C3(H₂O), which binds factor B (FB). Factor D (FD) then cleaves FB to generate the AP C3 convertase (C3bBb), which amplifies C3 cleavage to C3b. Deposition of C3b on PNH erythrocytes leads to either:

  • Intravascular hemolysis: Via formation of the C5 convertase (C3bBbC3b) and downstream MAC (C5b-9) [3] [5].
  • Extravascular hemolysis: Opsonization by C3b fragments (e.g., C3dg) targets erythrocytes for phagocytosis by macrophages in the spleen and liver [4] [7].

Table 2: Complement Components in PNH Hemolysis

ComponentRole in HemolysisTherapeutic Target
Factor BCatalytic subunit of C3/C5 convertasesIptacopan
C3Opsonin; precursor to C3 convertasePegcetacoplan
C5Cleaved to C5a (anaphylatoxin) and C5b (MAC initiator)Eculizumab, Ravulizumab
ProperdinStabilizes C3 convertaseUnder investigation

PNH erythrocytes exhibit persistent C3 fragment deposition even under steady-state conditions. This is exacerbated during "complement-amplifying conditions" such as infections, inflammation, or surgery, where increased AP activation overwhelms residual regulatory mechanisms [4] [5].

Limitations of Terminal Complement Inhibition (C5/C3 Therapies)

C5 inhibitors (eculizumab, ravulizumab) revolutionized PNH treatment by blocking MAC formation and reducing intravascular hemolysis. However, up to 70% of patients treated with these agents continue to experience residual anemia due to:

  • Persistent extravascular hemolysis: C5 inhibition does not prevent upstream C3 fragment deposition on PNH erythrocytes. Opsonized cells are cleared by the reticuloendothelial system, necessitating transfusions in 35–50% of patients [4] [6].
  • Breakthrough hemolysis: Suboptimal C5 inhibition during complement-amplifying conditions allows transient MAC formation [4].
  • C5 genetic polymorphisms: Rare polymorphisms (e.g., c.2654G→A) in some patients prevent eculizumab binding, rendering treatment ineffective [4].

C3 inhibitors (e.g., pegcetacoplan) address extravascular hemolysis by preventing C3 cleavage. However, they require subcutaneous administration and may increase infection risk by broadly inhibiting all complement pathways [4] [7].

Table 3: Efficacy Limitations of Terminal Complement Inhibitors in PNH

Therapy ClassExampleTransfusion Independence RateNormal/Near-Normal Hb AchievedAdministration Route
Anti-C5Eculizumab40–60%≤10%Intravenous (q2w)
Anti-C5Ravulizumab60–70%10–20%Intravenous (q8w)
Anti-C3Pegcetacoplan70–85%35–45%Subcutaneous (daily)
Anti-Factor BIptacopan86–97%*68–79%*Oral (bid)

*Data from APPLY-PNH/APPOINT-PNH trials at 48 weeks [6] [9] [10].

Additionally, both C5 and C3 inhibitors leave the proximal AP components intact (Factors B, D, properdin), allowing ongoing C3 convertase formation and requiring continuous therapy to prevent rebound hemolysis [7].

Properties

CAS Number

1644670-37-0

Product Name

Iptacopan

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1

InChI Key

RENRQMCACQEWFC-UGKGYDQZSA-N

SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC

Solubility

Soluble in DMSO

Synonyms

LNP023; LNP-023; LNP 023;

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC

Isomeric SMILES

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.